2-(1-Bromobut-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(2E)-1-bromobut-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a bromobutene moiety attached to a dioxaborolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-bromobut-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromo-2-butene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-bromobut-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include THF, dichloromethane, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the major product would be a biaryl or a substituted alkene.
Scientific Research Applications
2-[(2E)-1-bromobut-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-bromobut-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity as a boron-containing compound. The boron atom can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The bromine atom serves as a leaving group in substitution reactions, enabling the formation of new bonds with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-butene: A simpler compound with similar reactivity but lacking the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound without the bromobutene moiety.
Uniqueness
The uniqueness of 2-[(2E)-1-bromobut-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a reactive bromobutene group and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H18BBrO2 |
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Molecular Weight |
260.97 g/mol |
IUPAC Name |
2-[(E)-1-bromobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H18BBrO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6-8H,1-5H3/b7-6+ |
InChI Key |
OEFGNQVOOFWIJX-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C(/C=C/C)Br |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C=CC)Br |
Origin of Product |
United States |
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